(Z)-2-(3-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile
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Description
(Z)-2-(3-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile is a useful research compound. Its molecular formula is C19H13ClN2S and its molecular weight is 336.84. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Enhancement and Zinc(II) Detection
Research on compounds structurally related to (Z)-2-(3-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile has revealed their potential in fluorescence-based applications. For instance, Nolan et al. (2005) discussed fluorescein-based dyes derivatized with 8-aminoquinoline, such as QZ1 and QZ2, which exhibit significant fluorescence enhancement upon coordination with Zn(II). These dyes demonstrate high selectivity for Zn(II) over other biologically relevant metals, making them valuable for zinc detection in biological systems (Nolan et al., 2005).
Synthesis and Characterization Techniques
The synthesis of structurally similar compounds and their characterization plays a crucial role in understanding their properties and applications. For example, Zhang et al. (2004) described the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran using alpha-nitro ketone intermediates. These compounds were used to probe the interaction with Drosophila neonicotinoid-nicotinic acetylcholine receptors, highlighting the potential of these compounds in biological research (Zhang et al., 2004).
Isomer and Conformer Studies
The study of isomers and conformers of compounds similar to this compound can provide insights into their structural and chemical properties. Pigošová et al. (2005) investigated the isomers and conformers of six push-pull enamines using vibrational and NMR spectroscopy, along with ab initio calculations. This research contributes to understanding the structural diversity and potential applications of such compounds (Pigošová et al., 2005).
Cellular Uptake and Biological Sensing
McQuade and Lippard (2010) synthesized and characterized cell-trappable fluorescent probes for Zn(II), which are structurally related to the compound . These probes, such as QZ2E and QZ2A, demonstrate selective and reversible binding to Zn(II) in biological systems, showcasing their potential in cellular imaging and sensing applications (McQuade & Lippard, 2010).
Properties
IUPAC Name |
(Z)-2-(3-chlorophenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2S/c1-23-19-15(9-14-5-2-3-8-18(14)22-19)10-16(12-21)13-6-4-7-17(20)11-13/h2-11H,1H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABDTPYLJWFVNW-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C=C1C=C(C#N)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC2=CC=CC=C2C=C1/C=C(\C#N)/C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.